

Spectroscopic Analysis of 4-methoxy-N-phenylaniline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-methoxy-N-phenylaniline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound **4-methoxy-N-phenylaniline**, a molecule of interest in synthetic chemistry and drug discovery. The following sections present its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for **4-methoxy-N-phenylaniline** is $C_{13}H_{13}NO$, with a molecular weight of 199.25 g/mol. The spectroscopic data presented below are crucial for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.

1H NMR Data

The 1H NMR spectrum provides information about the different types of protons in the molecule and their neighboring protons. The data was acquired on a 400 MHz instrument using deuterated chloroform ($CDCl_3$) as the solvent.[\[1\]](#)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.19	dd	8.4, 7.4	2H	Aromatic (ortho to -NH)
7.05	d	8.1	2H	Aromatic (ortho to -OCH ₃)
6.88	d	7.9	2H	Aromatic (meta to -NH)
6.86 – 6.77	m	-	3H	Aromatic (meta & para to -NH)
5.49	br s	-	1H	-NH
3.79	s	-	3H	-OCH ₃

¹³C NMR Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The data was obtained on a 100 MHz instrument in CDCl₃.[\[1\]](#)

Chemical Shift (δ) ppm	Assignment
155.2	Aromatic C-O
145.0	Aromatic C-N
135.7	Aromatic C-N (phenyl ring)
129.2	Aromatic C-H
122.1	Aromatic C-H
119.5	Aromatic C-H
115.7	Aromatic C-H
114.6	Aromatic C-H
55.7	-OCH ₃

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The following table lists the predicted characteristic IR absorption bands for **4-methoxy-N-phenylaniline** based on its functional groups.

Wavenumber (cm ⁻¹)	Vibration	Functional Group
3350 - 3450	N-H stretch	Secondary amine
3000 - 3100	C-H stretch	Aromatic
2850 - 3000	C-H stretch	-OCH ₃
1580 - 1620	C=C stretch	Aromatic ring
1450 - 1550	C=C stretch	Aromatic ring
1230 - 1270	C-O stretch	Aryl ether
1150 - 1250	C-N stretch	Aromatic amine
690 - 900	C-H bend	Aromatic (out-of-plane)

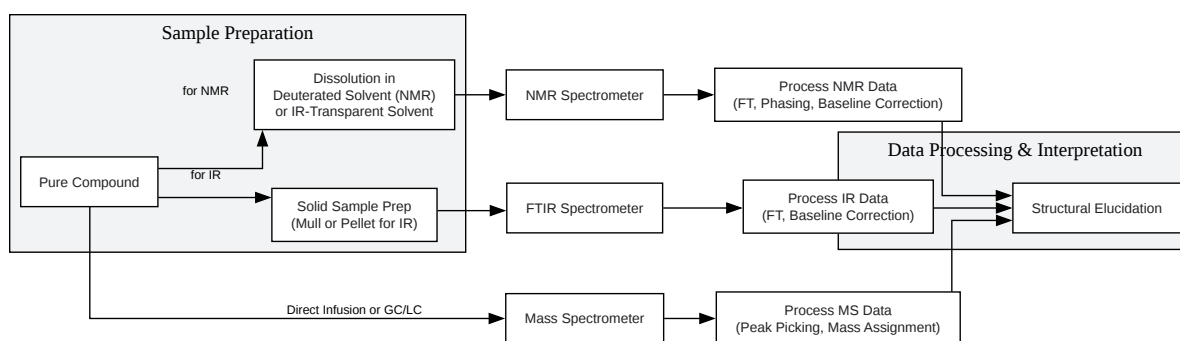
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and formula.

m/z	Ion
199	$[M+H]^+$

Experimental Workflow and Protocols

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for spectroscopic analysis of a chemical compound.

Detailed Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** For ^1H NMR, accurately weigh 5-25 mg of the **4-methoxy-N-phenylaniline** sample. For ^{13}C NMR, a higher concentration of 20-50 mg is recommended. [2][3] The sample is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl_3), inside a clean vial.[2] The solution is then carefully transferred into a clean 5 mm NMR tube using a Pasteur pipette, ensuring no solid particles are present. [4] The final sample height in the tube should be around 4-5 cm.[2]
- **Data Acquisition:** The NMR tube is placed in the spectrometer's probe. The magnetic field is locked onto the deuterium signal of the solvent.[2] The magnetic field homogeneity is then optimized by a process called shimming to obtain sharp spectral lines. The probe is tuned to the specific nucleus being observed (^1H or ^{13}C). For ^1H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For ^{13}C NMR, a greater number of scans is typically required due to the lower natural abundance of the ^{13}C isotope. A relaxation delay is used between scans to allow the nuclei to return to their equilibrium state.
- **Data Processing:** The acquired free induction decay (FID) signal is converted into a frequency-domain spectrum using a Fourier transform. The spectrum is then phased and baseline corrected to produce the final presentable spectrum. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.[5]

2. Infrared (IR) Spectroscopy

- **Sample Preparation (Thin Solid Film Method):** A small amount of **4-methoxy-N-phenylaniline** (approximately 10-50 mg) is dissolved in a few drops of a volatile solvent like methylene chloride or acetone. A drop of this solution is applied to a clean, dry salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate completely, leaving a thin film of the solid compound on the plate.
- **Data Acquisition:** The salt plate with the sample film is placed in the sample holder of an FTIR spectrometer. A background spectrum of the clean, empty salt plate is typically recorded first. Then, the infrared spectrum of the sample is recorded. The instrument passes a beam of infrared radiation through the sample, and the detector measures the amount of light that is transmitted at each wavelength.
- **Data Processing:** The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance

spectrum. The x-axis is typically represented in wavenumbers (cm^{-1}), and the y-axis as percent transmittance or absorbance.

3. Mass Spectrometry (MS)

- **Sample Introduction and Ionization:** The **4-methoxy-N-phenylaniline** sample can be introduced into the mass spectrometer in several ways. For a pure solid, it can be introduced via a direct insertion probe and ionized using electron ionization (EI) or a softer ionization technique. Alternatively, the sample can be dissolved in a suitable solvent and introduced via a liquid chromatograph (LC) or direct infusion into an electrospray ionization (ESI) source. In ESI, the sample solution is sprayed into the source, creating charged droplets from which ions are desorbed into the gas phase.
- **Mass Analysis:** The generated ions are accelerated into the mass analyzer. The analyzer, which can be a quadrupole, time-of-flight (TOF), or ion trap, separates the ions based on their mass-to-charge (m/z) ratio.
- **Detection:** The separated ions are detected, and a signal proportional to the number of ions at each m/z value is recorded. The resulting mass spectrum is a plot of relative ion abundance versus m/z . The peak with the highest abundance is called the base peak and is assigned a relative intensity of 100%.

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